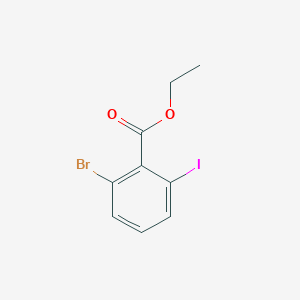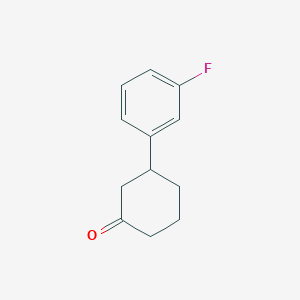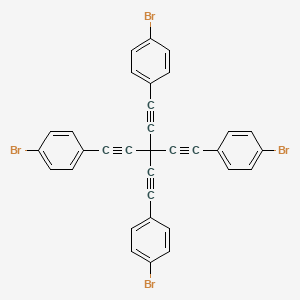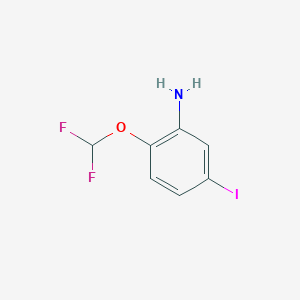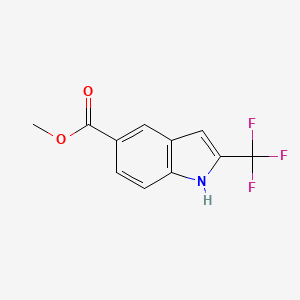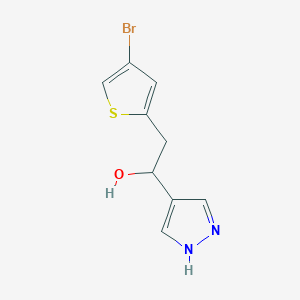
2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features a brominated thiophene ring and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Pyrazole: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Coupling Reaction: The brominated thiophene and pyrazole are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Reduction: The final step involves the reduction of the intermediate product to form the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert the ethan-1-ol group to an alkane.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Products may include 2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethanone.
Reduction: Products may include 2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethane.
Substitution: Products vary depending on the nucleophile used, such as 2-(4-Aminothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene and pyrazole moieties may contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- 2-(4-Methylthiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- 2-(4-Fluorothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Uniqueness
2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can lead to distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H9BrN2OS |
|---|---|
分子量 |
273.15 g/mol |
IUPAC名 |
2-(4-bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H9BrN2OS/c10-7-1-8(14-5-7)2-9(13)6-3-11-12-4-6/h1,3-5,9,13H,2H2,(H,11,12) |
InChIキー |
OUCHXJVXOACSIT-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1Br)CC(C2=CNN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


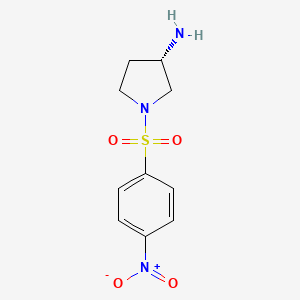
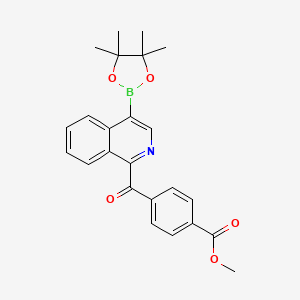

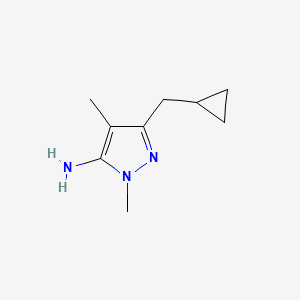
![3-Cyclohexyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B15243514.png)
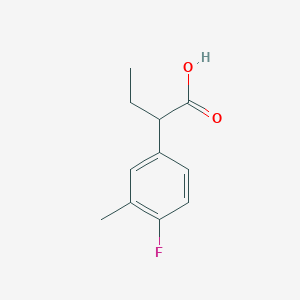
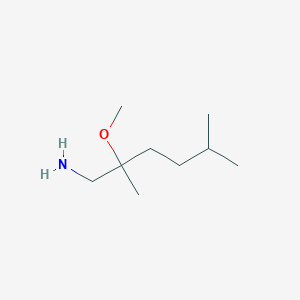
![6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B15243533.png)
![tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15243555.png)
